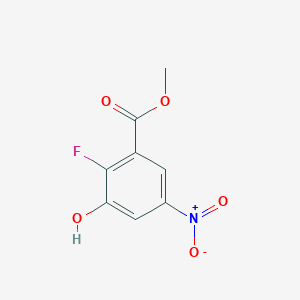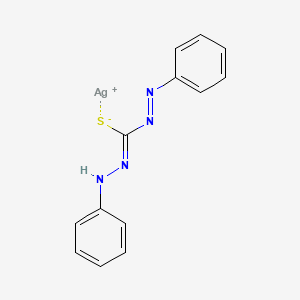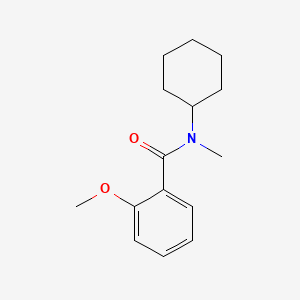
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;trichlorozinc(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;trichlorozinc(1-) is a diazonium compound that features a benzenediazonium core substituted with 2,5-diethoxy and 4-(4-morpholinyl) groups. The compound is paired with a trichlorozincate anion. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, trichlorozincate(1-) typically involves the diazotization of the corresponding aniline derivative. The process generally includes the following steps:
Preparation of the Aniline Derivative: The starting material, 2,5-diethoxy-4-(4-morpholinyl)aniline, is synthesized through the reaction of 2,5-diethoxyaniline with morpholine under appropriate conditions.
Diazotization: The aniline derivative is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Trichlorozincate Salt: The diazonium salt is subsequently reacted with zinc chloride to form the trichlorozincate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, trichlorozincate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like potassium iodide, copper(I) chloride, or sodium hydroxide under mild conditions.
Coupling Reactions: Often carried out in alkaline or acidic media, depending on the nature of the coupling partner.
Reduction Reactions: Commonly use reducing agents like sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Yield substituted benzene derivatives.
Coupling Reactions: Produce azo compounds, which are often brightly colored.
Reduction Reactions: Result in the formation of the corresponding aniline derivative.
Wissenschaftliche Forschungsanwendungen
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, trichlorozincate(1-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, trichlorozincate(1-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction processes. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, tetrafluoroborate (1-)
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate (1-)
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, perchlorate (1-)
Uniqueness
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, trichlorozincate(1-) is unique due to its specific counterion, trichlorozincate, which can influence its reactivity and stability. The presence of the 2,5-diethoxy and 4-(4-morpholinyl) substituents also imparts distinct electronic and steric properties, making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
26123-91-1 |
|---|---|
Molekularformel |
C14H20Cl3N3O3Zn |
Molekulargewicht |
450.1 g/mol |
IUPAC-Name |
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C14H20N3O3.3ClH.Zn/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;;;;/h9-10H,3-8H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
InChI-Schlüssel |
MXKHMEOGXMKWQP-UHFFFAOYSA-K |
SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.Cl[Zn-](Cl)Cl |
Kanonische SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.Cl[Zn-](Cl)Cl |
Key on ui other cas no. |
26123-91-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;trihydroiodide](/img/structure/B1513526.png)







![N-[35-Bis(trifluoromethyl)phenyl]-N'-[(8alpha9S)-6'-methoxycinchonan-9-yl]urea](/img/structure/B1513598.png)




